3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
Description
This compound features a 4H-pyrido[1,2-a]pyrimidin-4-one core, a bicyclic heteroaromatic system, linked via a piperidin-4-ylmethyl group to a 3,4-dihydropyrimidin-4-one moiety. The pyrido[1,2-a]pyrimidinone scaffold is known for its planar, electron-deficient structure, which facilitates interactions with biological targets such as kinases or receptors .
Synthetic routes for related compounds (e.g., pyrido-pyrimidinones) often involve [4+2] cycloadditions or halogenation via N-halosuccinimides (e.g., ), but the exact synthesis of this compound may require reductive amination or nucleophilic substitution steps, as seen in analogues with piperidine linkages .
Properties
IUPAC Name |
2-[4-[(6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-4-7-19-13-22(17)12-14-5-9-21(10-6-14)16-11-18(25)23-8-2-1-3-15(23)20-16/h1-4,7-8,11,13-14H,5-6,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEDFPXQWXLKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=CC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridopyrimidinone core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and efficiency. Large-scale reactors and continuous flow processes might be employed to optimize production. Purification steps, such as recrystallization or chromatography, would be necessary to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the pyridine ring to a pyridine-N-oxide.
Reduction: : Reducing the pyrimidinone ring to a pyrimidinol.
Substitution: : Introducing different substituents at various positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized pyridine derivatives, reduced pyrimidinol derivatives, and various substituted pyridopyrimidinones.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in various assays, showing potential as an antimicrobial or antiviral agent.
Medicine: : Research has indicated its possible use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: : Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and similarities with analogous compounds:
Key Findings
Core Heterocycle Variations: Pyrido[1,2-a]pyrimidinones (target compound, ) exhibit planar aromatic cores, ideal for π-π stacking, while dihydropyrimidinones (target compound, ) introduce partial saturation, enhancing solubility and conformational adaptability.
Substituent Effects :
- Piperidine/Piperazine Linkers : Present in the target compound and , these groups modulate pharmacokinetics (e.g., solubility, bioavailability) and enable secondary interactions (e.g., hydrogen bonding, cation-π interactions).
- Halogenation : Chlorine or fluorine substitution (e.g., ) increases electrophilicity for further functionalization and may enhance metabolic stability.
Synthetic Accessibility :
- Halogenated derivatives () are synthesized efficiently via electrophilic substitution, whereas piperidine-linked analogues () require more complex steps like reductive amination, often with moderate yields (43–86%).
Pharmacological Potential
While direct biological data for the target compound are unavailable, structurally related pyrido-pyrimidinones show promise in drug discovery:
- Kinase Inhibition: Pyrido[1,2-a]pyrimidinones are explored as kinase inhibitors due to their ATP-binding site mimicry .
- Antimicrobial Activity: Thiazolidinone-substituted analogues () exhibit activity against resistant pathogens, likely via thiol-mediated redox disruption.
Q & A
Q. What are the critical steps in designing a synthetic pathway for this compound?
A robust synthetic pathway requires:
- Multi-step condensation reactions to introduce thiazolidine and pyridopyrimidine moieties .
- Solvent selection (e.g., dimethyl sulfoxide or acetonitrile) to stabilize intermediates .
- Catalyst optimization , such as Lewis acids/bases, to enhance reaction efficiency .
- Purification via chromatography (e.g., column or HPLC) to isolate high-purity products .
Q. Which spectroscopic methods are essential for confirming structural integrity?
Key methods include:
- ¹H/¹³C NMR to verify proton and carbon environments .
- IR spectroscopy to identify functional groups (e.g., carbonyl, thioxo) .
- X-ray crystallography for resolving 3D conformation and bond angles .
Q. How do functional groups influence this compound’s bioactivity?
- The thiazolidinone ring enables interactions with enzymes (e.g., kinase inhibition) .
- The pyridopyrimidine core contributes to aromatic stacking in target binding .
- Substituents like piperidine modulate solubility and membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Comparative analysis : Cross-reference NMR shifts with structurally similar analogs (see Table 1) .
- Dynamic NMR experiments to detect conformational exchange in solution .
- DFT calculations to predict theoretical spectra and validate experimental data .
Table 1: Structural Analogs and Key Differences
| Compound Name | Structural Variation | Impact on Bioactivity |
|---|---|---|
| 3-[(Z)-(3-cyclopentyl-...)]methyl | Cyclopentyl substituent | Enhanced lipophilicity |
| 3-{(Z)-[3-(benzyl)...}methyl | Benzyl group | Improved target selectivity |
Q. What strategies optimize yield in multi-step synthesis?
- Stepwise monitoring : Use TLC or LC-MS to track intermediate formation .
- Inert atmosphere (N₂/Ar) to prevent oxidation of thiol-containing intermediates .
- Temperature control : Reflux conditions (e.g., 80–120°C) to balance reaction rate and decomposition .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Systematic substitution : Modify thiazolidinone substituents (e.g., allyl, benzodioxole) to assess bioactivity trends .
- In vitro assays : Test inhibition of kinases or antimicrobial targets to correlate structural changes with potency .
- Molecular docking to predict binding affinity variations .
Q. What methodologies are recommended for pharmacokinetic studies?
- In vitro ADME assays : Measure metabolic stability (e.g., liver microsomes) and permeability (Caco-2 cells) .
- In vivo PK profiling : Administer radiolabeled compound to track absorption/distribution in model organisms .
- Plasma protein binding assays using ultrafiltration or equilibrium dialysis .
Q. How can computational tools predict drug-likeness and bioavailability?
- Lipinski’s Rule of Five : Assess molecular weight, logP, hydrogen bond donors/acceptors .
- SwissADME or pkCSM : Predict oral bioavailability, blood-brain barrier penetration, and toxicity .
- Molecular dynamics simulations to study solvation effects and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
